molecular formula C8H18N2O B15360520 2,2,4,5,5-Pentamethylimidazolidin-1-ol CAS No. 39753-74-7

2,2,4,5,5-Pentamethylimidazolidin-1-ol

Cat. No.: B15360520
CAS No.: 39753-74-7
M. Wt: 158.24 g/mol
InChI Key: AOBYDSYFLKAGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,5,5-Pentamethylimidazolidin-1-ol is a hydroxylamine derivative featuring an imidazolidine ring substituted with five methyl groups and a hydroxyl functional group. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol. The compound is structurally characterized by a saturated five-membered ring containing two nitrogen atoms, where the hydroxyl group at position 1 contributes to its polarity and hydrogen-bonding capabilities.

Properties

CAS No.

39753-74-7

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-hydroxy-2,2,4,5,5-pentamethylimidazolidine

InChI

InChI=1S/C8H18N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h6,9,11H,1-5H3

InChI Key

AOBYDSYFLKAGGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(N1)(C)C)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the condensation of α-(hydroxylamino)-2-methylpropanal with acetone in the presence of ammonia. This reaction forms 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl as the first stable member of the nitroxyl radicals derived from 3-imidazoline.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes controlling temperature, pressure, and the concentration of reactants to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl is used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reactive oxygen species.

Biology: In biological research, this compound is employed to investigate oxidative stress and its effects on cellular components. It helps in understanding the mechanisms of aging and various diseases.

Medicine: In the medical field, 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl is used as a therapeutic agent to modulate oxidative stress and inflammation

Industry: In industry, this compound is utilized as an antioxidant in various products, including polymers and lubricants, to prevent oxidative degradation.

Mechanism of Action

The compound exerts its effects through its ability to act as a radical scavenger. It interacts with free radicals and reactive oxygen species, neutralizing their harmful effects. The molecular targets and pathways involved include the modulation of oxidative stress and the regulation of cellular redox balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs, functional group variants, and substituent effects to highlight key differences in properties and applications.

Structural Analogs

2.1.1 2,2,4,5-Tetramethylimidazolidin-1-ol
  • Substituents : Four methyl groups (one fewer than the target compound).
  • Impact : Reduced steric hindrance and lower molecular weight (C₇H₁₄N₂O , 142.20 g/mol) may enhance solubility in polar solvents compared to the pentamethyl derivative.
  • Applications : Hypothesized as a less stable EPR probe precursor due to diminished steric protection of the hydroxyl group.
2.1.2 2,2,4,5,5-Pentabromobiphenyl
  • Structure : A biphenyl core substituted with five bromine atoms (C₁₂H₅Br₅ , CAS RN 67888-96-4) .
  • Properties : Higher molecular weight (580.69 g/mol) and lipophilicity due to bromine substituents.
  • Applications : Used as an environmental analysis standard for detecting persistent organic pollutants (POPs) in cyclohexane solutions .

Functional Group Variants

2.2.1 2,2,4,5,5-Pentamethylimidazolin-1-oxyl
  • Functional Group : Nitroxide radical (oxyl) instead of hydroxyl.
  • Properties : Paramagnetic nature enables use in EPR spin probes. The hydroxyl form is likely a reduced, stable precursor.
  • Synthesis : Derived via methylation of the imidazoline core .

Substituent Effects

  • Methyl vs. Bromine: Methyl groups enhance solubility in organic solvents (e.g., diethyl ether) due to nonpolarity, whereas bromine increases molecular weight and environmental persistence.
  • Hydroxyl vs. Oxyl : Hydroxyl groups facilitate hydrogen bonding (polar solvents), while oxyl radicals enable redox activity and EPR applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Synthesis Method
2,2,4,5,5-Pentamethylimidazolidin-1-ol C₈H₁₆N₂O 5 methyl, 1 hydroxyl 156.23 Spin probe precursor Methylation with dimethylsulfate
2,2,4,5,5-Pentabromobiphenyl C₁₂H₅Br₅ 5 bromine atoms 580.69 Environmental standard Bromination of biphenyl
2,2,4,5-Tetramethylimidazolidin-1-ol C₇H₁₄N₂O 4 methyl, 1 hydroxyl 142.20 Hypothetical analog Similar methylation steps

Key Research Findings

Steric Effects : Pentamethyl substitution in imidazolidin-1-ol enhances stability by shielding the hydroxyl group, making it a superior precursor for spin probes compared to tetramethyl analogs .

Environmental Relevance: Brominated analogs like 2,2,4,5,5-Pentabromobiphenyl are prioritized in environmental monitoring due to their persistence and toxicity, whereas methylated imidazolidinols are niche research chemicals .

Functional Group Reactivity : The hydroxyl-to-oxyl conversion is critical for EPR applications, as nitroxide radicals exhibit unpaired electrons necessary for magnetic resonance studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.